molecular formula C25H23N5O B15393516 1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-(1-Methylethyl)-3-[6-(phenylMethoxy)-2-naphthalenyl]-

1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-(1-Methylethyl)-3-[6-(phenylMethoxy)-2-naphthalenyl]-

Katalognummer: B15393516
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: LPHRWFLVTLSQRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1-methylethyl)-3-[6-(phenylmethoxy)-2-naphthalenyl]- (hereafter referred to as Compound X) is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-(1-methylethyl) (isopropyl) group at the 1-position of the pyrazolo-pyrimidine core.
  • A 3-[6-(phenylmethoxy)-2-naphthalenyl] substituent at the 3-position, featuring a naphthalene ring substituted with a benzyl ether at the 6-position.

The phenylmethoxy group may be introduced via alkylation of a naphthol intermediate with benzyl bromide or similar reagents.

Eigenschaften

Molekularformel

C25H23N5O

Molekulargewicht

409.5 g/mol

IUPAC-Name

3-(6-phenylmethoxynaphthalen-2-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H23N5O/c1-16(2)30-25-22(24(26)27-15-28-25)23(29-30)20-9-8-19-13-21(11-10-18(19)12-20)31-14-17-6-4-3-5-7-17/h3-13,15-16H,14H2,1-2H3,(H2,26,27,28)

InChI-Schlüssel

LPHRWFLVTLSQRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)C=C(C=C4)OCC5=CC=CC=C5)N

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1-methylethyl)-3-[6-(phenylmethoxy)-2-naphthalenyl]- is a derivative of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula: C₁₅H₁₈N₄O
  • Molecular Weight: 302.34 g/mol
  • IUPAC Name: 1-tert-butyl-3-(6-(phenylmethoxy)-2-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Structure Representation

The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity. The tert-butyl group and the phenylmethoxy naphthalene moiety are critical for its interaction with biological targets.

Biological Activity Overview

1H-Pyrazolo[3,4-d]pyrimidines have gained attention for their anti-cancer , anti-inflammatory , and antimicrobial properties. This section summarizes findings from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Compound 12b (related derivative) showed IC₅₀ values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT-116 (colon cancer) cells .
  • It also demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy, with an IC₅₀ of 0.016 µM for wild-type EGFR .

The mechanism through which these compounds exert their effects involves:

  • EGFR Inhibition: By binding to the ATP-binding site of EGFR, these compounds prevent receptor activation and downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis: Flow cytometric analyses indicated that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .

Case Studies

Several case studies illustrate the efficacy of this compound class:

StudyCell LineIC₅₀ (µM)Mechanism
Study 1A549 (Lung Cancer)8.21EGFR Inhibition
Study 2HCT-116 (Colon Cancer)19.56Apoptosis Induction
Study 3EGFR T790M Mutant0.236Targeting Resistance

Anti-inflammatory Properties

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives have exhibited antibacterial properties against Gram-positive bacteria, indicating their potential as antimicrobial agents . The structure-activity relationship (SAR) studies reveal that modifications in the phenyl or naphthalene rings can enhance antimicrobial efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound ID IR (C=N stretch, cm⁻¹) $^1$H NMR (Key Signals, δ ppm) Molecular Weight (g/mol)
Compound X Not reported Anticipated signals: ~2.8 (isopropyl CH), 7.2–8.3 (naphthalenyl, benzyl) ~435 (estimated)
3f () 1562, 1588 2.28 (s, 3H, CH₃), 7.28–8.20 (aromatic) 368.4
11 () Not reported 1H NMR: Cyclobutoxy (δ 4.5–5.0), piperidinyl CH₂ 523.6
8a () 1660 (C=O) Aryloxy CH₃ (δ 2.3), aromatic (δ 6.8–7.6) 402.4

Key Observations:

  • The isopropyl group in Compound X and BK1 would produce distinct $^1$H NMR signals (e.g., δ ~1.2–1.4 for CH₃ and δ ~2.8–3.0 for CH) compared to piperidinylmethyl or phenyl substituents .
  • The phenylmethoxy-naphthalenyl substituent in Compound X is expected to show complex aromatic splitting in the δ 7.2–8.3 range, similar to ’s naphthalenyl signals .

Q & A

Q. Table 1: Reaction Conditions and Yields

StepSolventCatalyst/TempYield (%)Characterization
AlkylationDry acetonitrile80°C, 12 hrs65-75IR, ¹H NMR
CondensationEthanolReflux, 6 hrs50-60TLC, MS

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3131 cm⁻¹, C=O at ~1624 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.79 ppm, aromatic protons at δ 7.01–8.21 ppm) .
  • HPLC-MS : Determines purity and molecular weight (e.g., HRMS m/z 394.1783 [M⁺]) .

Basic: How is the compound screened for initial biological activity in academic research?

  • In vitro assays : Test inhibition of cyclooxygenase (COX) enzymes using fluorometric or colorimetric kits .
  • Dose-response curves : Assess IC₅₀ values (e.g., 10–100 µM range) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2, HEK293) to rule out non-specific effects .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

  • Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .
  • Machine learning : Train models on existing reaction datasets (e.g., solvent polarity, temperature) to recommend optimal conditions .
  • Example : Adjusting solvent from acetonitrile to DMF increased yield by 15% in analogous pyrazolo[3,4-d]pyrimidine syntheses .

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

  • Structural comparison : Map substituent effects (e.g., anti-inflammatory activity decreases with bulky groups at position 3) .
  • Assay standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups enhance solubility but reduce potency) .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for this scaffold?

  • Substituent variation : Synthesize derivatives with modified aryl/alkyl groups (Table 2) .
  • Bioisosteric replacement : Replace the phenylmethoxy group with thioether or sulfone moieties to assess electronic effects .

Q. Table 2: Substituent Effects on Biological Activity

PositionSubstituentActivity (IC₅₀, µM)Key Finding
3Phenylmethoxy12.5 ± 1.2High COX-2 selectivity
34-Fluorophenyl8.9 ± 0.8Improved potency
1Isopropyl15.3 ± 2.1Enhanced metabolic stability

Advanced: How is molecular docking used to predict target binding modes?

  • Target selection : Prioritize kinases (e.g., JAK2) or inflammatory enzymes (e.g., COX-2) based on structural homology .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .

Advanced: What experimental controls are critical in thermal stability studies?

  • DSC/TGA : Monitor decomposition temperatures (e.g., Tₐ = 278–281°C) .
  • Control compounds : Include analogs with known stability profiles (e.g., 1-phenyl derivatives degrade 20% faster) .
  • Accelerated aging : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

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